

Meliantriol: A Technical Guide to its Triterpenoid Structure and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Meliantriol
Cat. No.:	B1676183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meliantriol, a complex triterpenoid found in the Neem tree (*Azadirachta indica*), has garnered scientific interest for its potent biological activities, particularly as an insect antifeedant. This technical guide provides a comprehensive overview of the structure, properties, and known biological effects of **Meliantriol**. It details the methodologies for its extraction and identification and presents available quantitative data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Meliantriol ($C_{30}H_{50}O_5$) is classified as a limonoid, a subclass of highly oxygenated triterpenoids.^[1] Its intricate molecular architecture is fundamental to its biological function. The chemical identity and properties of **Meliantriol** are summarized in Table 1.

Table 1: Chemical and Physical Properties of **Meliantriol**

Property	Value	Source
Molecular Formula	C ₃₀ H ₅₀ O ₅	PubChem
Molecular Weight	490.7 g/mol	PubChem
IUPAC Name	(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol	PubChem
CAS Number	25278-95-9	PubChem
Canonical SMILES	C[C@H]12CC[C@H]3C(=CC[C@H]4[C@H]3(CC--INVALID-LINK--O)C)[C@H]1(CC[C@H]2[C@H]5C--INVALID-LINK---INVALID-LINK--O)C	PubChem

Note: Detailed experimental spectroscopic data for **Meliantriol**, including specific ¹H NMR, ¹³C NMR, and IR peak assignments, are not readily available in the public domain. The structural elucidation would rely on a combination of these techniques.

Experimental Protocols

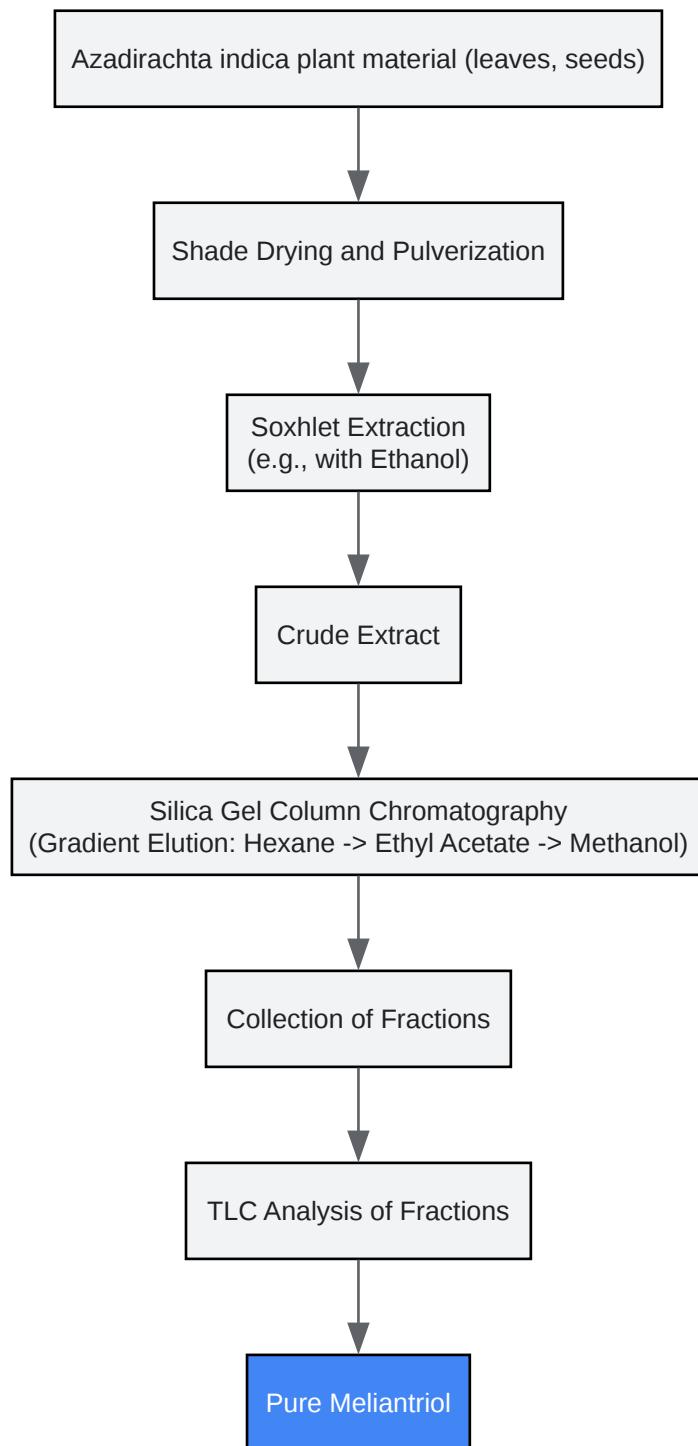
Isolation and Purification of Meliantriol

The isolation of **Meliantriol** from its natural source, *Azadirachta indica*, involves a multi-step process of extraction and purification. While a specific, detailed protocol for **Meliantriol** is not widely published, a general methodology for the isolation of triterpenoids from plant material is presented below.

2.1.1. Extraction

A common method for extracting **Meliantriol** and other limonoids from Neem is Soxhlet extraction.[\[2\]](#)

- **Plant Material Preparation:** Fresh vegetative parts of *Azadirachta indica* are collected, shade-dried, and pulverized into a fine powder.[\[2\]](#)
- **Soxhlet Extraction:**
 - A known quantity of the powdered plant material is placed in a thimble.
 - The thimble is placed into the main chamber of the Soxhlet extractor.
 - The extraction solvent (e.g., ethanol or methanol) is placed in a distillation flask.
 - The solvent is heated to reflux. The solvent vapor travels up a distillation arm and condenses into the chamber housing the thimble.
 - Once the chamber is full, the solvent is siphoned back to the distillation flask. This process is allowed to continue for several hours to ensure complete extraction.
 - The resulting extract is then concentrated under reduced pressure using a rotary evaporator.


2.1.2. Purification

Column chromatography is a standard technique for the purification of individual compounds from a crude extract.

- **Stationary Phase:** Silica gel is commonly used as the stationary phase.
- **Mobile Phase:** A gradient of solvents with increasing polarity is typically used for elution. A common solvent system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate, followed by methanol.
- **Fraction Collection and Analysis:** Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

Fractions with similar TLC profiles are combined.

The following diagram illustrates a general workflow for the isolation and purification of **Meliantriol**.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation and purification of **Meliantriol**.

Structural Elucidation and Identification

The definitive identification and structural elucidation of **Meliantriol** would be achieved through a combination of spectroscopic techniques.

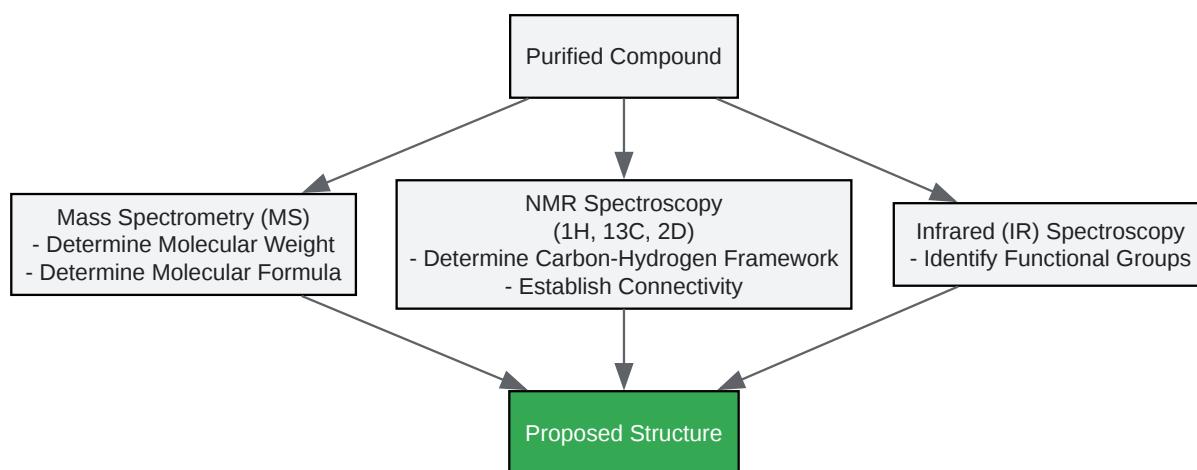
2.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the detection and identification of compounds in a complex mixture. In a study identifying **Meliantriol** from *Azadirachta indica*, a molecular ion peak was detected at an m/z of 434.43 in both positive and negative ionization modes.[\[2\]](#)

A representative LC-MS protocol for the analysis of triterpenoids is as follows:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
- Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight or Orbitrap).

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy


^1H and ^{13}C NMR spectroscopy are essential for determining the carbon-hydrogen framework of a molecule. While specific spectral data for **Meliantriol** is not publicly available, analysis of a purified sample would involve:

- ^1H NMR: To identify the number and types of protons and their neighboring environments.
- ^{13}C NMR: To determine the number and types of carbon atoms.
- 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **Meliantriol**, characteristic absorption bands would be expected for hydroxyl (-OH) groups and the carbon-carbon bonds of the triterpenoid skeleton.

The following diagram outlines the logical workflow for the structural elucidation of an unknown natural product like **Meliantriol**.

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for the structural elucidation of a natural product.

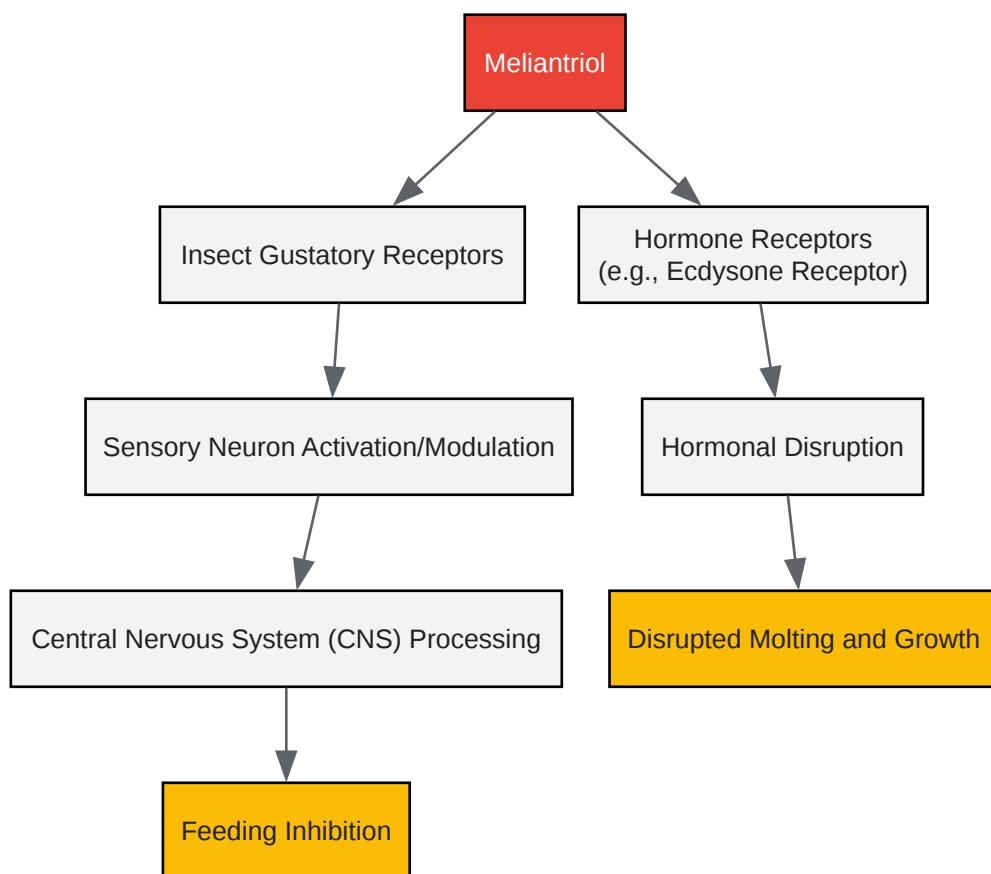
Biological Activity and Mechanism of Action

Meliantriol is primarily recognized for its potent insect antifeedant properties.^[1] Antifeedants are compounds that deter insects from feeding, thereby protecting plants from herbivory.

Antifeedant Activity

Meliantriol has been shown to cause insects to cease eating, even at extremely low concentrations.^[1] This activity was one of the first scientifically demonstrated examples of the insect-controlling properties of Neem. While quantitative data such as EC₅₀ or IC₅₀ values for **Meliantriol** are not widely reported in the literature, its qualitative effects are well-established.

Table 2: Reported Biological Activities of **Meliantriol**


Activity	Description	Source
Insect Antifeedant	Deters feeding in various insect species.	[1]
Insect Growth Regulator	May disrupt insect molting and development, similar to other limonoids.	[1]
Potential Anticancer	Limonoids as a class have shown potential in inducing apoptosis in cancer cells.	[2]
Potential Antimicrobial	Triterpenoids from Neem exhibit antimicrobial properties.	[2]

Proposed Mechanism of Action

The precise molecular targets of **Meliantriol** are not fully elucidated. However, the mechanism of action for limonoids, in general, is thought to involve the modulation of insect sensory and hormonal systems.

- Gustatory Repellence: Antifeedants like **Meliantriol** likely interact with gustatory (taste) receptors in insects, triggering a "bad taste" response that inhibits feeding.
- Hormonal Disruption: Some limonoids are structurally similar to insect hormones called ecdysones, which control molting.[\[1\]](#) They can act as "ecdysone blockers," disrupting the insect's life cycle.[\[1\]](#)

The following diagram illustrates a proposed signaling pathway for the antifeedant action of limonoids like **Meliantriol**.

[Click to download full resolution via product page](#)

Figure 3: Proposed mechanism of action for **Meliantriol**'s antifeedant and growth-regulating effects.

Conclusion and Future Directions

Meliantriol is a structurally complex triterpenoid with significant biological activity, particularly as an insect antifeedant. While its presence and general function are established, a significant gap exists in the public domain regarding detailed quantitative data, including comprehensive spectroscopic analysis and specific bioactivity values (e.g., IC_{50}). Further research is warranted to fully elucidate its spectroscopic properties, which will aid in its synthesis and the development of structure-activity relationships. Moreover, in-depth studies into its molecular targets and signaling pathways will be crucial for understanding its full therapeutic and agrochemical potential. The development of standardized, detailed protocols for its isolation and purification will also be essential for advancing research on this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ekwan.github.io [ekwan.github.io]
- To cite this document: BenchChem. [Meliantriol: A Technical Guide to its Triterpenoid Structure and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676183#understanding-the-triterpenoid-structure-of-meliantriol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com